molecular formula C10H22N2Si B14506267 Pyrrolidine, 1,1'-(dimethylsilylene)bis- CAS No. 64191-88-4

Pyrrolidine, 1,1'-(dimethylsilylene)bis-

Cat. No.: B14506267
CAS No.: 64191-88-4
M. Wt: 198.38 g/mol
InChI Key: OFKNHDDXWSOGKH-UHFFFAOYSA-N
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Description

Pyrrolidine, 1,1’-(dimethylsilylene)bis- is an organic compound with the molecular formula C10H22N2Si. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrrolidine, 1,1’-(dimethylsilylene)bis- can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of pyrrolidine, 1,1’-(dimethylsilylene)bis- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is usually purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1,1’-(dimethylsilylene)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various substituted pyrrolidines .

Scientific Research Applications

Pyrrolidine, 1,1’-(dimethylsilylene)bis- has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pyrrolidine, 1,1’-(dimethylsilylene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites on proteins, thereby altering their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 1,1’-(dimethylsilylene)bis- is unique due to the presence of the dimethylsilylene bridge, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to other pyrrolidine derivatives .

Properties

CAS No.

64191-88-4

Molecular Formula

C10H22N2Si

Molecular Weight

198.38 g/mol

IUPAC Name

dimethyl(dipyrrolidin-1-yl)silane

InChI

InChI=1S/C10H22N2Si/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12/h3-10H2,1-2H3

InChI Key

OFKNHDDXWSOGKH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(N1CCCC1)N2CCCC2

Origin of Product

United States

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